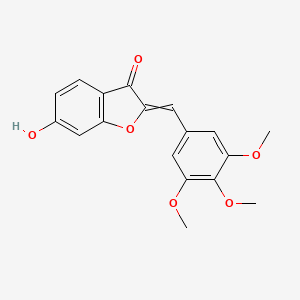
6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofuran core with a hydroxy group at the 6-position and a 3,4,5-trimethoxybenzylidene substituent at the 2-position. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one typically involves the condensation of 6-hydroxybenzofuran-3(2h)-one with 3,4,5-trimethoxybenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, influencing their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxybenzofuran-3(2h)-one: Lacks the 3,4,5-trimethoxybenzylidene substituent.
2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2h)-one: Lacks the hydroxy group at the 6-position.
Uniqueness
6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one is unique due to the presence of both the hydroxy group and the 3,4,5-trimethoxybenzylidene substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H16O6 |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O6/c1-21-15-7-10(8-16(22-2)18(15)23-3)6-14-17(20)12-5-4-11(19)9-13(12)24-14/h4-9,19H,1-3H3 |
Clave InChI |
BJFMTVYSEMXVAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















